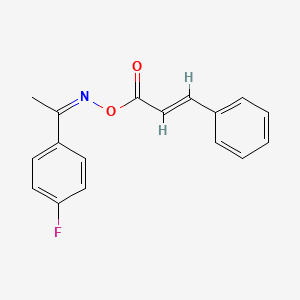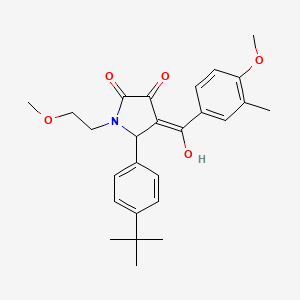
2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide, also known as BHPP, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. BHPP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation and pain.
Mecanismo De Acción
2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide exerts its pharmacological effects by selectively inhibiting COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the regulation of various physiological processes, including inflammation, pain, and fever. By inhibiting their production, this compound can reduce inflammation, alleviate pain, and lower fever.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation, alleviate pain, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide in scientific research is its selectivity towards COX-2. Unlike other COX inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit COX-1, which is involved in the production of prostaglandins that are important for normal physiological functions, such as maintaining gastric mucosal integrity. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of 2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the use of this compound in cancer research. This compound has been shown to have anti-cancer effects in vitro, and further studies are needed to determine its efficacy in vivo and its potential as a cancer therapeutic.
Métodos De Síntesis
2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 2-bromophenol with 3-hydroxybenzaldehyde to form 2-(2-bromophenoxy)benzaldehyde, which is then reacted with 3-aminopropionitrile to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide has been extensively used as a tool compound in scientific research to investigate the role of COX-2 in various biological processes. COX-2 is known to be upregulated in many pathological conditions, including inflammation, cancer, and neurodegenerative diseases. By inhibiting COX-2 activity, this compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-10(20-14-8-3-2-7-13(14)16)15(19)17-11-5-4-6-12(18)9-11/h2-10,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRFTWPMWKIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-pentanoyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5428751.png)
![N-ethyl-N-(4-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5428758.png)
![(2S)-2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B5428763.png)
![N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5428778.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1(2H)-pyridinyl)acetamide](/img/structure/B5428783.png)
![1-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5428809.png)

![N~2~-{[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428816.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5428823.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B5428832.png)
![3-[2-(2-fluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5428834.png)
![1-methyl-5-(2-methylphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5428839.png)

![N-(2-methoxyethyl)-1'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428854.png)